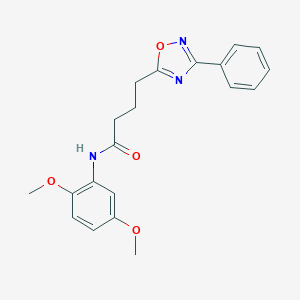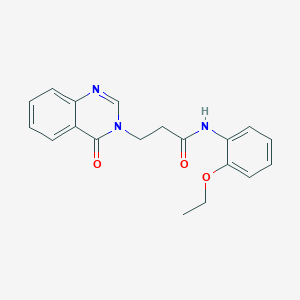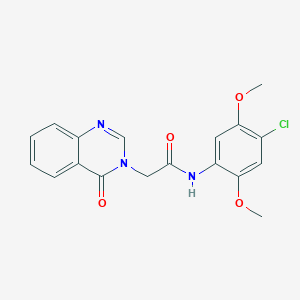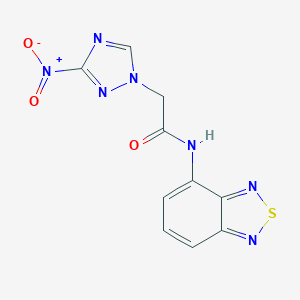
N-(2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as ‘DOB’, is a synthetic compound that belongs to the phenethylamine family. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. DOB has been studied extensively in the field of scientific research due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
DOB exerts its effects by binding to serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. It has been shown to increase the release of these neurotransmitters, resulting in altered perception, mood, and behavior. DOB has also been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood and perception.
Biochemical and Physiological Effects:
DOB has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. DOB has also been shown to induce vasoconstriction, which can lead to reduced blood flow to certain parts of the body. Additionally, it has been shown to increase the release of cortisol, a stress hormone.
Vorteile Und Einschränkungen Für Laborexperimente
DOB has several advantages and limitations for lab experiments. Its unique chemical structure and potential therapeutic applications make it a valuable tool for studying the central nervous system. However, its psychoactive properties can make it difficult to control experimental conditions. Additionally, the synthesis method of DOB is complex and requires skilled professionals to perform the reaction.
Zukünftige Richtungen
There are several future directions for the study of DOB. One potential direction is the investigation of its potential therapeutic applications in the treatment of mood and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of DOB and its effects on the central nervous system. The development of new synthesis methods for DOB may also lead to the discovery of new compounds with potential therapeutic applications.
In conclusion, DOB is a synthetic compound that has been extensively studied in scientific research due to its unique chemical structure and potential therapeutic applications. Its psychoactive properties and potential therapeutic applications make it a valuable tool for studying the central nervous system. Further research is needed to fully understand the mechanism of action of DOB and its effects on the central nervous system.
Synthesemethoden
The synthesis of DOB involves the reaction between 2,5-dimethoxybenzaldehyde and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of a reducing agent. The resulting product is then coupled with butanoyl chloride to obtain DOB. The synthesis method of DOB is complex and requires skilled professionals to perform the reaction.
Wissenschaftliche Forschungsanwendungen
DOB has been used extensively in scientific research due to its potential therapeutic applications. It has been studied for its effects on the central nervous system and has been found to exhibit psychoactive properties. DOB has been shown to bind to serotonin and dopamine receptors, which are involved in regulating mood, behavior, and cognition.
Eigenschaften
Molekularformel |
C20H21N3O4 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C20H21N3O4/c1-25-15-11-12-17(26-2)16(13-15)21-18(24)9-6-10-19-22-20(23-27-19)14-7-4-3-5-8-14/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
ONJVDCGBWSUNFA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)


![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277440.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277442.png)
![N-[2-(methylsulfanyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277446.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B277450.png)

![1-{[5-(4-chlorophenyl)-1H-tetraazol-1-yl]acetyl}-4-methylpiperidine](/img/structure/B277453.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277454.png)
